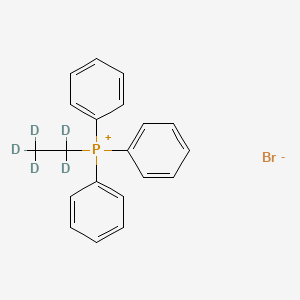
Decarboxy Tianeptine-d12 Nitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decarboxy Tianeptine-d12 Nitrile is a deuterium-labeled derivative of Tianeptine . It is a tricyclic compound that is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake and is similar to amineptine .
Molecular Structure Analysis
The molecular formula of this compound is C21H12D12ClN3O2S . This indicates that the molecule is composed of 21 carbon atoms, 12 hydrogen atoms, 12 deuterium atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
The molecular weight of this compound is 430.03 . Unfortunately, the search results do not provide additional information on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Neurobiological Effects and Antidepressant Mechanisms
Neuroprotective and Anti-inflammatory Properties : Tianeptine, closely related to Decarboxy Tianeptine-d12 Nitrile, shows neuroprotective effects against hypoxia in tissue culture and reduces the deleterious effects of cytokines in the cortex and white matter. This suggests its potential utility in studying neurobiological pathways involved in stress and depression (Plaisant et al., 2003). Furthermore, tianeptine's effect on microglia viability and its partial protective effects against lipopolysaccharide (LPS)-induced changes highlight its relevance in inflammation-related disorders research (Ślusarczyk et al., 2018).
Interactions with the Glutamatergic System : Tianeptine's modulation of the glutamatergic system offers insights into its antidepressant action, challenging the traditional monoaminergic hypotheses of depression. This highlights the compound's importance in exploring the glutamatergic system's role in depressive disorders (McEwen et al., 2009).
Chemical Synthesis and Decarboxylation Techniques
Decarboxylative Benzylation and Arylation : Research on the decarboxylative benzylation and arylation of nitriles, including techniques that could potentially apply to the synthesis of this compound, demonstrates the advancement in chemical synthesis methods. This research provides a foundation for developing new synthetic pathways for related compounds (Recio et al., 2012).
Electrochemical Decarboxylation of Amino Acids : The efficient production of nitriles from amino acids via bromide-assisted electrochemical decarboxylation showcases a method that could be relevant for synthesizing nitrile derivatives of tianeptine. This method emphasizes the utility of electrochemical approaches in the synthesis of complex organic compounds (Matthessen et al., 2014).
Wirkmechanismus
- Role : By enhancing serotonin uptake, Tianeptine modulates serotonergic neurotransmission, which can impact mood regulation and stress response .
- Resulting Changes : Enhanced serotonin availability may contribute to Tianeptine’s antidepressant effects. However, its exact mechanism remains complex and multifaceted .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Decarboxy Tianeptine-d12 Nitrile, like its parent compound Tianeptine, interacts with various enzymes and proteins. It acts as a selective facilitator of serotonin uptake, and it has been reported to act as a selective inhibitor of dopamine uptake . These interactions influence biochemical reactions in the body, particularly those involving neurotransmitters.
Cellular Effects
This compound influences cell function by affecting the uptake of neurotransmitters. It enhances serotonin uptake in selective brain regions . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the serotonin and dopamine transporters. It facilitates the uptake of serotonin and inhibits the uptake of dopamine . This can lead to changes in gene expression and cellular function.
Eigenschaften
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c1-25-19-10-6-5-9-17(19)21(24-14-8-4-2-3-7-13-23)18-12-11-16(22)15-20(18)28(25,26)27/h5-6,9-12,15,21,24H,2-4,7-8,14H2,1H3/i2D2,3D2,4D2,7D2,8D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZXSPFVNLBJSJ-ZARVCVOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675658 |
Source


|
| Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216525-46-0 |
Source


|
| Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)




![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-pheny](/img/no-structure.png)
![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)





